molecular formula C16H18BrNO2 B024177 Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate CAS No. 494799-19-8

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Cat. No. B024177
M. Wt: 336.22 g/mol
InChI Key: QOQJFUQDXVNLMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and related compounds involves several key strategies, including bromination, cycloaddition, and intramolecular cyclization. Bromination reactions, such as those described by Bellucci et al. (1972), demonstrate the regioselective introduction of bromine into cyclic structures, which is crucial for creating the bromo-indole framework (Bellucci, Marioni, & Marsili, 1972). Furthermore, Katritzky et al. (1996) illustrated the synthesis of substituted carbazoles and cyclopent[b]indoles through lithiation and 1,4-addition, followed by cyclization, showcasing methods that could be adapted for the synthesis of related indole derivatives (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Molecular Structure Analysis

The molecular structure of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and its analogs can be elucidated through techniques such as NMR spectroscopy and X-ray crystallography. Studies such as those by Niemyjska et al. (2012) on methyl indole-3-carboxylate derivatives provide insight into the conformation and stereochemistry of similar compounds, using solid-state NMR and X-ray diffraction to characterize their structure (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Chemical Reactions and Properties

The chemical behavior of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is influenced by its functional groups, allowing for a variety of reactions, including nucleophilic substitutions and carbene complex formations. The reaction of indole derivatives with propargyl alcohols, as explored by Selvaraj, Debnath, & Swamy (2019), highlights the potential for [4 + 3]-annulation and unexpected migration of carboxylate groups, which could be relevant for modifying the indole core of our compound of interest (Selvaraj, Debnath, & Swamy, 2019).

Physical Properties Analysis

The physical properties of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in various solvents and conditions. These properties can be determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on this compound might not be readily available.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are crucial for the practical application of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in synthetic chemistry. The compound's reactivity with zinc and N-cyclohexyl-2-oxo- and 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides, as reported by Kirillov, Nikiforova, & Baibarodskikh (2015), showcases its potential for further functionalization and the synthesis of complex molecules (Kirillov, Nikiforova, & Baibarodskikh, 2015).

Scientific Research Applications

  • Synthesis of 5,6-Dibromoindoles

    A study by Parsons et al. (2011) discusses the regioselective dibromination of methyl indole-3-carboxylate for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromoindoles (Thomas B. Parsons et al., 2011).

  • Building Blocks for Radical Cyclisation

    A paper by Allin et al. (2005) notes that 2-(2-Bromophenyl)ethyl groups can be used as building blocks for radical cyclization onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles, potentially useful for solid phase resins (S. M. Allin et al., 2005).

  • Synthesis of 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester

    Huang Bi-rong (2013) developed an optimal synthesis method for this compound using carbon tetrachloride and benzoyl peroxide (Huang Bi-rong, 2013).

  • Reactions with Zinc and N-Cyclohexyl-2-Oxo-Chromene-3-Carboxamides

    Kirillov et al. (2015) reported the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and N-cyclohexyl-2-oxo- or 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides (N. F. Kirillov et al., 2015).

  • Synthesis and Antinociceptive Activity

    Another study by Kirillov et al. (2015) investigated 4-(1-methoxycarbonylcyclohexyl)- and 6-Bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid derivatives, showing antinociceptive activity against various pain-related conditions (N. F. Kirillov et al., 2015).

  • Synthesis of Fluorescent Indole Derivatives

    Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids, showing promise as fluorescent probes for interaction with fluoride anions (G. Pereira et al., 2010).

properties

IUPAC Name

methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-20-16(19)11-7-8-12-13(9-11)18-15(17)14(12)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQJFUQDXVNLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457766
Record name Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

CAS RN

494799-19-8
Record name Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494799-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Adapting the procedure of L. Chu (Tet. Lett. 1997, 38, 3871) methyl,3-cyclohexyl-6-indole carboxylate (4.65 g, 18.07 mmol) was dissolved in a mixture of THF (80 mL) and CHCl3 (80 mL). The solution was cooled in an ice bath and pyridinium bromide perbromide (pyridine tribromide, 7.22 g, 22.6 mmol, 1.25 equivalent) was added. After stirring for 1.5 h at 0° C., the reaction was judged complete by TLC. It was diluted with CHCl3 (200 mL), washed with 1M NaHSO3 (2×50 mL), saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). After drying over Na2SO4, the solvent was removed under reduced pressure and the residue crystallized from TBME-hexane. The desired 2-bromoindole derivative was collected by filtration, washed with hexane and dried (3.45 g). Evaporation of mother liquors gave a red solid that was purified by flash chromatography using 15% EtOAc in hexane yielding an additional 3.62 g of pure material. Total yield was 5.17 g (85% yield).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
7.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Adapting the procedure of L. Chu (Tet. Lett. 1997, 38, 3871) methyl 3-cyclohexyl-6-indole carboxylate (4.65 g, 18.07 mmol) was dissolved in a mixture of THF (80 mL) and CHCl3 (80 mL). The solution was cooled in an ice bath and pyridinium bromide perbromide (pyridine tribromide, 7.22 g, 22.6 mmol, 1.25 equivalent) was added. After stirring for 1.5 h at 0° C., the reaction was judged complete by TLC. It was diluted with CHCl3 (200 mL), washed with 1M NaHSO3 (2×50 mL), saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). After drying over Na2SO4, the solvent was removed under reduced pressure and the residue crystallized from TBME-hexane. The desired 2-bromoindole derivative was collected by filtration, washed with hexane and dried (3.45 g). Evaporation of mother liquors gave a red solid that was purified by flash chromatography using 15% EtOAc in hexane yielding an additional 3.62 g of pure material. Total yield was 5.17 g (85% yield).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
7.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Adapting the procedure of L. Chu (Tet. Lett. 1997, 38, 3871) methyl 3-cyclohexyl-6-indole carboxylate (4.65 g, 18.07 mmol) was dissolved in a mixture of THF (80 mL) and CHCl3 (80 mL). The solution was cooled in an ice bath and pyridinium bromide perbromide (pyridine tribromide, 7.22 g, 22.6 mmol, 1.25 equivalent) was added. After stirring for 1.5 h at 0° C., the reaction was judged complete by TLC. It was diluted with CHCl3 (200 mL), washed with 1M NaHSO3 (2×50 mL), saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). After drying over Na2SO4, the solvent was removed under reduced pressure and the residue crystallized from TBME-hexane. The desired 2-bromoindole derivative was collected by filtration, washed with hexane and dried (3.45 g). Evaporation of mother liquors gave a red solid that was purified by flash chromatography using 15% EtOAc in hexane yielding an additional 3.62 g of pure material. Total yield was 5.17 g (85% yield).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
7.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution (0.14 M) of methyl 3-cyclohexyl-1H-indole-6-carboxylate (from Step 2) in CCl4 was added freshly crystallized NBS (1.1 eq.) portionwise over a period of 1 h at RT. The resulting mixture was stirred for 2 h at RT, then washed with water (3×) and a saturated aqueous solution of sodium thiosulfate (2×). After phase cut, the aqueous phases were back-washed with EtOAc and die combined organic phases dried over Na2SO4 and evaporated. The resulting brown solid was dissolved in hot DCM and filtered rapidly over a pad of silica-gel using DCM as the eluant to give the title compound (49.6%) as a solid, 1H NMR (300 MHz, DMSO-d6, 300 K) δ 1.32-1.48 (m, 3H), 1.65-1.99 (m, 7H), 2.69-2.89 (m, 1H), 3.89 (s, 3H), 7.59 (d, J 7.6, 1H), 7.75 (d, J 7.6, 1H), 7.92 (s, 1H), 12.02 (br s, 1H); MS (ES+) m/z 337 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
49.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Reactant of Route 2
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Reactant of Route 3
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Reactant of Route 5
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Reactant of Route 6
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

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